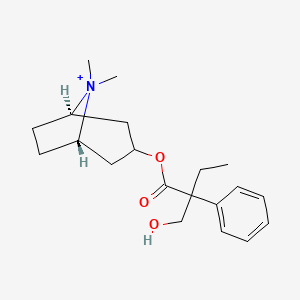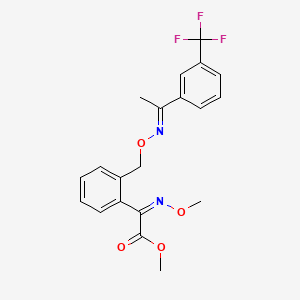
Consist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifloxystrobin is a broad-spectrum fungicide belonging to the strobilurin class of compounds. It is a synthetic derivative of naturally occurring strobilurins found in several genera of wood-decaying fungi. Trifloxystrobin is primarily used in agriculture to control a wide range of fungal diseases in crops such as fruits, vegetables, and cereals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trifloxystrobin can be synthesized using various methods. One common method involves the reaction of m-trifluoromethyl acetophenone oxime with (E)-2-(2’-bromomethyl phenyl)-2-methyl carbonyl acetate-O-methyl ketoxime in the presence of a catalyst for an etherification reaction. The reaction is carried out in a heterogeneous system consisting of an inorganic alkaline solution and an organic solvent. After the reaction, the product is separated, recrystallized, filtered, and dried to obtain trifloxystrobin .
Industrial Production Methods: An improved industrial process for the preparation of trifloxystrobin involves using environmentally friendly and commercially viable methods with high yield and chemical purity. This process includes the use of specific intermediates and optimized reaction conditions to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Trifloxystrobin undergoes various chemical reactions, including photoisomerization, where it is converted into different isomers under the influence of light. The major isomers formed include EE, EZ, ZE, and ZZ configurations .
Common Reagents and Conditions: The photoisomerization of trifloxystrobin is typically carried out in acetone under artificial sunlight. High-performance liquid chromatography (HPLC) is used to analyze the isomers formed during the reaction .
Major Products Formed: The major products formed from the photoisomerization of trifloxystrobin are its isomers, with the EE isomer being the biologically active form. The other isomers (EZ, ZE, and ZZ) have significantly lower fungicidal activity .
Applications De Recherche Scientifique
Trifloxystrobin has a wide range of scientific research applications, particularly in agriculture. It is used to control fungal diseases in crops such as rice, cereals, fruits, vegetables, grapes, potatoes, and soybeans. The compound is effective against pathogens like powdery mildew, downy mildew, and anthracnose .
In addition to its agricultural applications, trifloxystrobin is also studied for its environmental impact and residue dynamics in various crops. Research focuses on its dissipation, residue distribution, and dietary risk assessment to ensure safe usage in food production .
Mécanisme D'action
Trifloxystrobin works by interfering with mitochondrial respiration in plant pathogenic fungi. It binds to the Qo site of complex III in the mitochondrial electron transport chain, inhibiting electron transfer and disrupting the production of adenosine triphosphate (ATP). This inhibition of ATP synthesis leads to the death of the fungal cells .
Comparaison Avec Des Composés Similaires
Trifloxystrobin belongs to the strobilurin class of fungicides, which includes other compounds such as azoxystrobin, kresoxim-methyl, picoxystrobin, fluoxastrobin, oryzastrobin, dimoxystrobin, and pyraclostrobin . These compounds share a similar mode of action, inhibiting mitochondrial respiration by targeting the Qo site of complex III.
Uniqueness: Trifloxystrobin is unique in its high level of activity against a broad spectrum of fungal pathogens and its ability to control diseases in a wide range of crops. Its improved synthetic routes and industrial production methods also make it a commercially viable and environmentally friendly option compared to other strobilurins .
List of Similar Compounds:
- Azoxystrobin
- Kresoxim-methyl
- Picoxystrobin
- Fluoxastrobin
- Oryzastrobin
- Dimoxystrobin
- Pyraclostrobin
Trifloxystrobin’s effectiveness, broad-spectrum activity, and improved production methods make it a valuable tool in modern agriculture for managing fungal diseases and ensuring crop health.
Propriétés
Numéro CAS |
141493-03-0 |
|---|---|
Formule moléculaire |
C20H19F3N2O4 |
Poids moléculaire |
408.4 g/mol |
Nom IUPAC |
methyl (2Z)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18- |
Clé InChI |
ONCZDRURRATYFI-QTCHDTBASA-N |
SMILES isomérique |
C/C(=N\OCC1=CC=CC=C1/C(=N/OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Point d'ébullition |
approximately 312 °C |
Color/Form |
White powder |
Densité |
1.36 g/mL at 21 °C |
Point d'éclair |
>70.00 °C (>158.00 °F) |
melting_point |
72.9 °C |
Description physique |
White odorless solid; [Merck Index] |
Solubilité |
In water, 0.610 mg/L at 25 °C In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) |
Pression de vapeur |
0.00000003 [mmHg] 2.55X10-8 mm Hg at 25 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
![sodium;(1S,2R)-2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B10779177.png)
![N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B10779191.png)
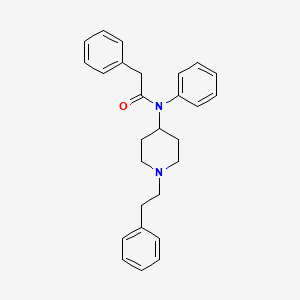
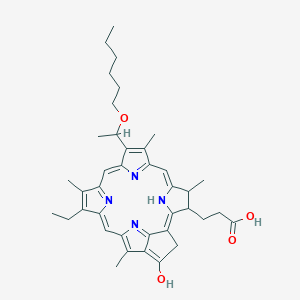
methanone](/img/structure/B10779199.png)

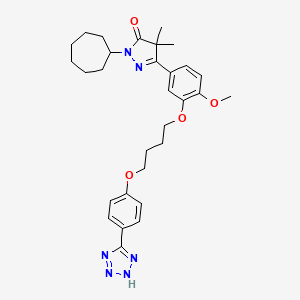
![5,7-dimethyl-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10779226.png)
![2-phenoxy-N-[4-(2-pyridinyl)-2-thiazolyl]propanamide](/img/structure/B10779230.png)

![3-[(21S,22S)-11-ethyl-16-[(1R)-1-hexoxyethyl]-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoic acid](/img/structure/B10779237.png)
![1,8,8-Trimethyl-3-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10779257.png)
